

# 3-Ethyl-2,4,4-trimethylheptane IUPAC name and synonyms

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## Compound of Interest

Compound Name: **3-Ethyl-2,4,4-trimethylheptane**

Cat. No.: **B14556685**

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## Technical Guide: 3-Ethyl-2,4,4-trimethylheptane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a concise technical overview of the saturated alkane **3-Ethyl-2,4,4-trimethylheptane**. The primary focus is on the compound's formal nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC), its known synonyms, and its fundamental physicochemical properties. A logical workflow for determining the IUPAC name is provided as a reference. Given the nature of this simple hydrocarbon, this guide centers on its chemical identity rather than biological activity or developmental protocols, which are not applicable.

## Chemical Nomenclature and Identification

The unequivocally correct IUPAC name for the specified molecule is **3-ethyl-2,4,4-trimethylheptane**.<sup>[1]</sup> This name is derived systematically based on the structure of the longest carbon chain and the position of its alkyl substituents.

A variety of synonyms and identifiers are used in chemical databases and regulatory contexts to refer to this compound. These are crucial for accurate database searching and material identification.

Synonyms and Identifiers:

- Heptane, 3-ethyl-2,4,4-trimethyl-[[2](#)]
- 2,4,4-TRIMETHYL-3-ETHYLHEPTANE[\[2\]](#)
- CAS Registry Number: 62198-63-4[\[1\]](#)[\[2\]](#)
- PubChem CID: 19844449[\[1\]](#)[\[2\]](#)
- DSSTox Substance ID: DTXSID60600540[\[1\]](#)[\[2\]](#)
- InChIKey: BNFUBMCCIACHFX-UHFFFAOYSA-N[\[2\]](#)

## Physicochemical Properties

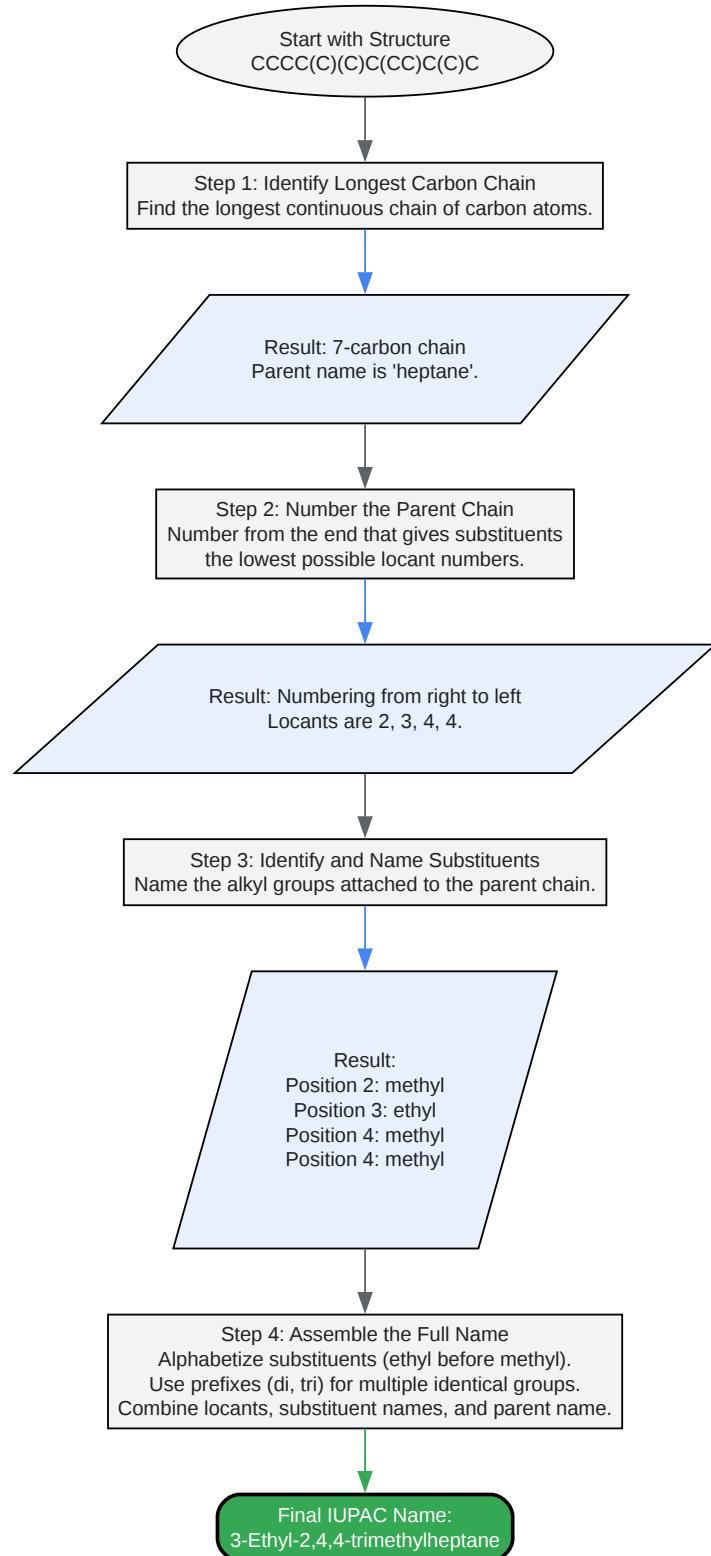
The fundamental properties of **3-Ethyl-2,4,4-trimethylheptane** have been computationally determined and are cataloged in chemical databases. A summary of these key quantitative data points is presented below for reference.

Property	Value	Source
Molecular Formula	C12H26	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	170.33 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Exact Mass	170.203450829 Da	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	CCCC(C)(C)C(CC)C(C)C	<a href="#">[1]</a> <a href="#">[2]</a>
InChI	InChI=1S/C12H26/c1-7-9-12(5,6)11(8-2)10(3)4/h10-11H,7-9H2,1-6H3	<a href="#">[1]</a> <a href="#">[2]</a>
XLogP3-AA	5.7	<a href="#">[1]</a>
Complexity	111	<a href="#">[1]</a> <a href="#">[2]</a>

## Logical Workflow for IUPAC Nomenclature

The naming of **3-Ethyl-2,4,4-trimethylheptane** is a direct application of the IUPAC rules for nomenclature of branched alkanes. The process involves identifying the parent chain,

numbering it to give the lowest locants to substituents, and naming the substituents in alphabetical order. The diagram below illustrates this logical workflow.



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Caption: Logical workflow for determining the IUPAC name of **3-Ethyl-2,4,4-trimethylheptane**.

## Note on Experimental Protocols and Biological Activity

As a simple, saturated hydrocarbon, **3-Ethyl-2,4,4-trimethylheptane** is not associated with known biological signaling pathways or complex physiological effects that would necessitate its study in drug development contexts. Consequently, detailed experimental protocols related to pharmacology, toxicology, or clinical trials are not applicable to this compound. Its primary relevance to researchers is in the fields of organic chemistry, reference material science, and as a component in complex hydrocarbon mixtures.

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## References

- 1. 3-Ethyl-2,4,4-trimethylheptane | C12H26 | CID 19844449 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
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